molecular formula C18H21N3O2 B4131945 N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide

N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide

Cat. No.: B4131945
M. Wt: 311.4 g/mol
InChI Key: MALUHLIJGCIEHU-UHFFFAOYSA-N
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Description

N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core, a pyridinylmethyl group, and a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyridinylmethyl Group: The next step involves the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. This is achieved by reacting the benzamide intermediate with a pyridinylmethyl halide in the presence of a base.

    Addition of the Methylpropyl Chain: The final step involves the addition of the methylpropyl chain through an alkylation reaction. This is typically carried out using a methylpropyl halide and a strong base.

Industrial Production Methods

In an industrial setting, the production of This compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Pyridinylmethyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of new biochemical assays and probes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets through various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to changes in the activity or function of the target, resulting in the observed effects.

Comparison with Similar Compounds

N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}benzamide: can be compared with other similar compounds, such as:

    N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}ethyl)benzamide: This compound has a similar structure but with an ethyl chain instead of a propyl chain. The difference in chain length can affect its reactivity and interactions.

    N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)aniline: This compound has an aniline group instead of a benzamide group. The presence of the aniline group can lead to different chemical and biological properties.

    N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)phenylacetamide: This compound has a phenylacetamide group instead of a benzamide group. The phenylacetamide group can influence its reactivity and interactions.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(2)16(21-17(22)14-8-4-3-5-9-14)18(23)20-12-15-10-6-7-11-19-15/h3-11,13,16H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALUHLIJGCIEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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